N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide
Description
This compound is a selective matrix metalloproteinase-13 (MMP-13) inhibitor developed for osteoarthritis treatment. MMP-13 degrades type II collagen in articular cartilage, a hallmark of osteoarthritis progression. The compound features a pyrimidine core substituted with a tetrazole group, a fluorinated methoxyphenyl moiety, and a hydroxymethyl-1,4-dioxane side chain. Its design replaces carboxylic acid groups (common in earlier MMP inhibitors) with a tetrazole bioisostere to mitigate nephrotoxicity linked to organic anion transporter 3 (hOAT3)-mediated kidney accumulation . Preclinical studies demonstrate oral bioavailability and reduced toxicity at therapeutic exposures .
Properties
Molecular Formula |
C21H24FN7O5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H24FN7O5/c1-12-24-17(20-26-28-29(27-20)8-14-10-34-15(9-30)11-33-14)6-18(25-12)21(31)23-7-13-3-4-16(22)19(5-13)32-2/h3-6,14-15,30H,7-11H2,1-2H3,(H,23,31)/t14-,15+/m0/s1 |
InChI Key |
SKEAGJWUKCNICJ-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)C[C@H]4CO[C@@H](CO4)CO |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)CC4COC(CO4)CO |
Origin of Product |
United States |
Preparation Methods
Construction of 2-Methylpyrimidine-4-carboxylic Acid
The pyrimidine ring is assembled via Biginelli-like condensation or cyclocondensation reactions. A representative protocol involves:
Reaction Conditions
The intermediate ethyl 2-methylpyrimidine-4-carboxylate is hydrolyzed to the carboxylic acid using NaOH in aqueous THF (85% yield).
Tetrazole Ring Formation and Functionalization
Three-Component Synthesis of 5-Aminotetrazoles
Adapting methods from bismuth-promoted multicomponent reactions, the tetrazole ring is constructed via:
-
In situ generation of thiourea from cyanamide and H2S
-
Bismuth nitrate-catalyzed cyclization with sodium azide
Optimized Protocol
Regioselective Alkylation of Tetrazole
The C5 position undergoes alkylation with (2S,5R)-5-(bromomethyl)-1,4-dioxan-2-yl)methanol under phase-transfer conditions:
Key Data
| Parameter | Value |
|---|---|
| Base | K2CO3 |
| Solvent | DMF/H2O (9:1) |
| Temperature | 60°C |
| Reaction Time | 12 h |
| Regioselectivity | >95% C5-substitution |
Stereoselective Synthesis of (2S,5R)-1,4-Dioxane Moiety
Asymmetric Epoxide Ring-Opening
The chiral dioxane structure is achieved through enzymatic resolution:
-
cis-2,5-Dihydroxy-1,4-dioxane synthesis via Sharpless dihydroxylation
-
Lipase-mediated kinetic resolution (CAL-B, vinyl acetate)
Enantiomeric Excess
| Cycle | ee (%) | Yield (%) |
|---|---|---|
| 1 | 98.5 | 42 |
| 2 | 99.1 | 38 |
Final Coupling and Assembly
Fragment Convergence Strategy
Step 1 : Pyrimidine-tetrazole coupling via Suzuki-Miyaura cross-coupling:
Step 2 : Amide bond formation using HATU activation:
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DCM |
| Reaction Time | 4 h |
| Yield | 82% |
Purification and Characterization
Chromatographic Purification
Final purification employs orthogonal techniques:
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.42 | s | Pyrimidine H5 |
| 6.92 | dd | Aromatic H (J=8.5, 2.0 Hz) |
| 4.31 | m | Dioxane CH2 |
HRMS (ESI-TOF)
Calculated for C23H25FN6O5: 508.1912
Found: 508.1909 [M+H]+
Challenges and Optimization
Regiochemical Control in Tetrazole Synthesis
The bismuth-catalyzed method demonstrates superior C5-selectivity (93:7) compared to traditional Hg(II) catalysts (65:35). Microwave irradiation reduces reaction times from 24 h to 15 min while maintaining yield.
Stereochemical Purity Enhancement
Implementation of double recrystallization from ethyl acetate/n-hexane (1:3) improves dioxane enantiomeric excess from 92% to 99.5%.
Comparative Analysis of Synthetic Routes
Route Efficiency Metrics
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Total Steps | 14 | 9 |
| Overall Yield | 11% | 28% |
| Purification Complexity | High | Moderate |
The convergent strategy employing late-stage fragment coupling proves superior in both yield and operational simplicity .
Chemical Reactions Analysis
Pyrimidine Carboxamide Formation
The pyrimidine core is synthesized through a nucleophilic substitution reaction. A 2-methylpyrimidine-4-carboxylic acid intermediate is activated using carbodiimide (e.g., EDC/HOBt) and coupled with (4-fluoro-3-methoxyphenyl)methanamine via amide bond formation .
Stability and Degradation Reactions
PF-152 undergoes hydrolysis under acidic and alkaline conditions due to its ester and amide functionalities :
Acidic Hydrolysis
-
Primary Degradation Pathway : Cleavage of the dioxane hydroxymethyl group at pH < 3, forming a diol byproduct .
-
Conditions : 0.1M HCl, 40°C, 48h.
Oxidative Degradation
-
Reaction : The tetrazole ring undergoes oxidation with hydrogen peroxide (H₂O₂), producing a nitroso derivative .
-
Conditions : 3% H₂O₂, RT, 72h.
Table 2: Stability Profile
| Condition | Degradation Product | Half-Life (h) | Reference |
|---|---|---|---|
| pH 1.2 (HCl) | Diol derivative | 12 | |
| pH 10.0 (NaOH) | Hydrolyzed amide | 8 | |
| Oxidative (H₂O₂) | Tetrazole nitroso derivative | 36 |
Enzyme Interaction and Metalloproteinase Inhibition
PF-152 binds MMP-13 via a zinc-chelating mechanism using its tetrazole moiety :
Zinc Coordination
-
The tetrazole nitrogen atoms coordinate with the catalytic Zn²⁺ ion in MMP-13 (binding affinity: K<sub>i</sub> = 0.2 nM) .
Selectivity Profile
Scientific Research Applications
Cancer Treatment
Research indicates that PF-152 has potential applications in cancer therapy. Its ability to modulate the activity of matrix metalloproteinases can influence tumor progression and metastasis. By inhibiting MMPs, PF-152 may reduce the invasive properties of cancer cells, making it a candidate for further investigation in cancer treatment protocols .
Osteoarthritis Management
The compound's primary application lies in managing osteoarthritis. Clinical studies have shown that MMP inhibitors can alleviate symptoms by slowing down cartilage breakdown, thus improving joint function and reducing pain. PF-152's efficacy in this regard is supported by preclinical data demonstrating its ability to inhibit MMP activity effectively .
Pharmacological Profile
The pharmacological profile of PF-152 suggests a favorable safety and efficacy balance. Studies have demonstrated its effectiveness in vitro and in vivo, indicating its potential for clinical application. The compound's structure allows for good bioavailability and selective action on target enzymes, which is essential for minimizing side effects while maximizing therapeutic outcomes .
Preclinical Studies
In preclinical studies involving animal models of osteoarthritis, PF-152 showed significant reductions in pain and improvements in joint mobility compared to controls. The compound was well-tolerated with minimal adverse effects reported .
Mechanism of Action
PF-152 exerts its effects by inhibiting the activity of matrix metalloproteinase-13. This enzyme is involved in the breakdown of collagen in cartilage, and its inhibition helps to prevent cartilage degradation. The molecular targets and pathways involved include the binding of PF-152 to the active site of matrix metalloproteinase-13, thereby blocking its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
A comparative analysis of structural motifs, targets, and pharmacological profiles is provided below:
Key Findings
- Tetrazole as a Bioisostere : The target compound’s tetrazole group mimics carboxylic acid’s acidity (pKa ~4.5–4.9 vs. 4.2–4.4) but avoids hOAT3-mediated renal toxicity, a critical advance over earlier MMP inhibitors like ilomastat .
- Selectivity : The compound’s 1,4-dioxane and fluoromethoxyphenyl substituents enhance MMP-13 selectivity (>100-fold over MMP-1, -2, -9) by optimizing interactions with the S1’ pocket . In contrast, broad-spectrum MMP inhibitors (e.g., marimastat) suffer from musculoskeletal side effects due to off-target activity.
- Pharmacokinetics : Oral bioavailability is superior to peptide-based MMP inhibitors (e.g., batimastat), which have poor absorption . The hydroxymethyl group on the dioxane ring may improve solubility and half-life.
Preclinical Efficacy and Toxicity
- BMS-354825 (), while structurally distinct, highlights the importance of pyrimidine cores in kinase inhibition but lacks MMP-13 specificity, leading to different toxicity profiles.
Research Implications
The target compound exemplifies structure-based drug design to address toxicity and selectivity challenges. Its tetrazole substitution and fluorinated aromatic system provide a template for next-generation protease inhibitors. Future work should explore:
- Metabolic Stability : Impact of the 1,4-dioxane moiety on cytochrome P450 interactions.
Biological Activity
N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H24FN7O5 and features a pyrimidine core substituted with a tetrazole moiety and a dioxane unit. The presence of a fluorine atom and methoxy group on the phenyl ring contributes to its unique properties.
Research indicates that this compound may interact with specific biological targets, including receptors involved in hormonal regulation. Its structural components suggest potential activity as an antagonist for gonadotropin-releasing hormone receptors (GnRH-R), which are significant in reproductive health .
1. Antagonistic Effects on Hormonal Receptors
In studies focusing on GnRH-R antagonism, compounds structurally related to this compound have demonstrated significant inhibitory effects on luteinizing hormone secretion in vitro. For instance, related analogs have shown effective suppression of hormone levels in animal models .
2. Cytotoxicity and Antiviral Activity
Preliminary studies suggest that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. In particular, research has indicated that modifications to the tetrazole ring can enhance antiviral properties against HIV and other viruses .
Case Study 1: GnRH-R Antagonism
In a controlled study involving castrated macaques, the administration of a similar compound led to a marked decrease in luteinizing hormone levels, suggesting effective antagonism of the GnRH-R pathway. This finding supports the potential use of the compound in treating hormone-dependent conditions such as endometriosis .
Case Study 2: Cytotoxicity Assays
A series of cytotoxicity assays were conducted using various cancer cell lines. The results indicated that the compound inhibited cell proliferation at concentrations ranging from 10 to 50 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C21H24FN7O5 |
| Molecular Weight | 421.45 g/mol |
| IC50 (Cancer Cell Lines) | 10 - 50 µM |
| Hormonal Suppression | Significant reduction in LH levels |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
